molecular formula C22H22ClN3O2S B11151292 [2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone

[2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11151292
M. Wt: 427.9 g/mol
InChI Key: ILCGDUJXCRQUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a thiazole ring, a piperazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The piperazine ring can be synthesized through various methods, including the reaction of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways . The piperazine ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22ClN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H22ClN3O2S/c1-15-20(24-21(29-15)18-8-3-4-9-19(18)23)22(27)26-12-10-25(11-13-26)16-6-5-7-17(14-16)28-2/h3-9,14H,10-13H2,1-2H3

InChI Key

ILCGDUJXCRQUHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.